Product packaging for (Dimethylamino)methyl butyrate(Cat. No.:CAS No. 744249-18-1)

(Dimethylamino)methyl butyrate

Cat. No.: B12920253
CAS No.: 744249-18-1
M. Wt: 145.20 g/mol
InChI Key: XYBJOICWAKGVSZ-UHFFFAOYSA-N
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Description

(Dimethylamino)methyl butyrate is a chemical compound of interest in synthetic organic and medicinal chemistry. The structural features of this ester, incorporating both a butyrate group and a dimethylamino moiety, make it a potential building block or intermediate for the synthesis of more complex molecules . The specific properties, mechanism of action, and detailed research applications of this compound are areas of ongoing investigation. Researchers are exploring its potential utility in various fields. This product is provided as a high-purity reagent to support these scientific inquiries. It is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or personal use. For further specifications and handling information, please consult the product's Certificate of Analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO2 B12920253 (Dimethylamino)methyl butyrate CAS No. 744249-18-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

744249-18-1

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

(dimethylamino)methyl butanoate

InChI

InChI=1S/C7H15NO2/c1-4-5-7(9)10-6-8(2)3/h4-6H2,1-3H3

InChI Key

XYBJOICWAKGVSZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCN(C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Dimethylamino Methyl Butyrate

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the target molecule in a minimal number of steps, often by combining key fragments that already contain the necessary functional groups. These pathways include classical esterification reactions and the formation of amino esters from their corresponding precursors.

Methyl 4-(dimethylamino)butyrate is an isomer of (dimethylamino)methyl butyrate (B1204436) and serves as an important intermediate. Its synthesis can be achieved through several routes. One common method is the Fischer-Speier esterification of 4-(dimethylamino)butyric acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.combyjus.com This reaction is an equilibrium process where the use of excess methanol can drive the reaction towards the formation of the ester product. masterorganicchemistry.com

Another pathway involves a multi-step process starting from more readily available precursors. For instance, 4-chlorobutyryl chloride can be reduced to 4-chlorobutyraldehyde, which is then converted to its dimethyl acetal. google.com Subsequent reaction of this acetal with an excess of dimethylamine displaces the chloride to yield 4-(N,N-dimethylamino)butyraldehyde dimethyl acetal. google.comasianpubs.org Hydrolysis of the acetal followed by oxidation would yield the corresponding carboxylic acid, which can then be esterified. A more direct three-step process from 4-chloro-1-butanol involves oxidation, acetalization, and finally, aminolysis with a dimethylamine solution to give the desired product's precursor. google.com

A further method starts with the methylation of 4-aminobutyraldehyde dimethyl acetal using formaldehyde under hydrogen pressure with a palladium on carbon (Pd/C) catalyst, which directly introduces the dimethylamino group. google.com

Starting MaterialReagentsKey StepsProduct
4-(Dimethylamino)butyric acidMethanol, H₂SO₄Fischer EsterificationMethyl 4-(dimethylamino)butyrate
4-Chlorobutyryl chloride1. Reduction (e.g., Rosenmund) 2. Methanol, H₂SO₄ 3. DimethylamineReduction, Acetalization, Amination4-(N,N-Dimethylamino)butyraldehyde dimethyl acetal (precursor)
4-Chloro-1-butanol1. NaOCl 2. Methanol, H₂SO₄ 3. Dimethylamine (aq.)Oxidation, Acetalization, Aminolysis4-(N,N-Dimethylamino)butyraldehyde dimethyl acetal (precursor)

The synthesis of analogues and intermediates for dialkylaminoalkyl esters is crucial for developing compounds with varied properties. General methods for preparing these esters often employ coupling reagents to facilitate the reaction between a carboxylic acid and an amino alcohol. The Steglich esterification, for example, uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to form the ester bond under mild conditions. mdpi.com This method is particularly useful for sensitive substrates.

The synthesis of various short-chain alkyl butyrates has been explored using both chemical and enzymatic methods. nih.govresearchgate.net These procedures can be adapted for amino alcohol substrates. For instance, the reaction of phenoxyacetic acids with various dialkylaminoalkanols demonstrates a general approach to preparing this class of compounds. iu.edu The synthesis of crucial intermediates like 4-(N,N-disubstituted amino)butyraldehyde acetals provides a versatile platform for creating a range of derivatives. asianpubs.org

Precursors and Reactive Intermediates

The selection of appropriate precursors and reactive intermediates is fundamental to a successful synthesis. Highly reactive species like acyl halides can facilitate ester formation, while specific methylation strategies are employed to introduce the dimethylamino group efficiently.

Butyryl halides, particularly butyryl chloride, are highly reactive precursors for the synthesis of butyrate esters. nih.gov They react readily with alcohols in an exothermic reaction to form the corresponding ester and hydrogen chloride. chemguide.co.uklibretexts.org This method is often faster and more irreversible than acid-catalyzed esterification. youtube.com

For the synthesis of (Dimethylamino)methyl Butyrate, butyryl chloride would be reacted with an amino alcohol like N,N-dimethylaminomethanol. The reaction is a nucleophilic acyl substitution where the alcohol's oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct, which would otherwise protonate the amino group of the reactant and product.

Reaction Scheme: CH₃CH₂CH₂COCl + HOCH₂N(CH₃)₂ → CH₃CH₂CH₂COOCH₂N(CH₃)₂ + HCl

The dimethylamino group is commonly introduced by the methylation of a primary or secondary amine precursor. mdpi.com The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation. ambeed.com This reaction uses an excess of formaldehyde and formic acid to exhaustively methylate a primary or secondary amine to the corresponding tertiary amine. wikipedia.orgnrochemistry.com

A key advantage of the Eschweiler-Clarke reaction is that it does not produce quaternary ammonium (B1175870) salts, as the tertiary amine cannot form another iminium ion intermediate necessary for the reaction to proceed. wikipedia.orgyoutube.com The reaction is irreversible due to the formation and loss of carbon dioxide gas. wikipedia.org This method can be applied to an amino ester precursor, such as methyl 4-aminobutyrate, to synthesize methyl 4-(dimethylamino)butyrate.

ReactionAmine SubstrateReagentsKey Feature
Eschweiler-ClarkePrimary or Secondary AmineFormaldehyde (HCHO), Formic Acid (HCOOH)Stops at the tertiary amine stage; avoids quaternization. wikipedia.orgnrochemistry.com
Reductive AminationPrimary or Secondary AmineFormaldehyde, Reducing Agent (e.g., Sodium cyanoborohydride)Alternative to formic acid. wikipedia.org

Elucidation of Reaction Mechanisms in Synthesis

Understanding the reaction mechanisms is essential for optimizing reaction conditions and predicting outcomes. The key transformations in the synthesis of dimethylamino-containing esters are esterification and N-methylation.

The Fischer esterification mechanism involves several equilibrium steps. masterorganicchemistry.com The process begins with the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. pearson.com A proton transfer occurs, followed by the elimination of a water molecule to form a protonated ester. Finally, deprotonation of this species regenerates the acid catalyst and yields the final ester product. masterorganicchemistry.comorganic-chemistry.org

The Eschweiler-Clarke reaction mechanism is a type of reductive amination. mdpi.comwikipedia.org It proceeds through the following key steps:

Imine Formation: The amine first reacts with formaldehyde to form a hemiaminal (aminoalcohol) intermediate, which then dehydrates to form an iminium ion. nrochemistry.comonlineorganicchemistrytutor.com

Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the iminium ion. This reduces the iminium ion to a methylated amine and releases carbon dioxide. wikipedia.orgyoutube.com

Repetition: If the starting material is a primary amine, this two-step process repeats to form the tertiary dimethylamine. nrochemistry.com The reaction stops at the tertiary amine stage because it cannot form a new iminium ion. wikipedia.org

Recent studies using density functional theory (DFT) calculations have further investigated the hydride transfer process, providing deeper insight into the transition states involved. mdpi.com

Nucleophilic Addition and Substitution Reactions

The construction of the this compound molecule can be conceptually approached through two primary pathways involving nucleophilic reactions: nucleophilic addition, characteristic of the Mannich reaction, and nucleophilic substitution.

Alternatively, a nucleophilic substitution pathway can be envisioned. This approach would typically involve a two-step process. The first step would be the preparation of a halomethyl butyrate, for instance, chloromethyl butyrate or bromomethyl butyrate. In the subsequent step, dimethylamine, acting as a nucleophile, would displace the halide from the halomethyl butyrate in an SN2 reaction. This substitution directly forms the C-N bond, yielding this compound.

Reaction TypeReactantsKey IntermediateProduct
Mannich ReactionButyrate precursor (enolizable), Formaldehyde, DimethylamineDimethylaminomethyl cation (iminium ion)This compound
Nucleophilic SubstitutionHalomethyl butyrate, DimethylamineTransition state of SN2 reactionThis compound

Role of Amines as Reagents in C-N Bond Formation

The formation of the carbon-nitrogen (C-N) bond is a critical step in the synthesis of this compound. Secondary amines, such as dimethylamine, are pivotal reagents in this process. Their role is primarily defined by their nucleophilicity and their ability to form reactive intermediates.

In the Mannich reaction, dimethylamine reacts with formaldehyde to generate a highly electrophilic species known as the Eschenmoser salt precursor, a dimethylaminomethyl cation (an iminium ion). The formation of this iminium ion is a key step, as it is significantly more reactive towards nucleophiles than formaldehyde itself. The reaction between dimethylamine and formaldehyde is often catalyzed by acid and proceeds through the formation of a hemiaminal intermediate which then dehydrates to form the iminium ion. The lone pair of electrons on the nitrogen atom of dimethylamine initiates the nucleophilic attack on the carbonyl carbon of formaldehyde. Subsequent protonation of the hydroxyl group and elimination of a water molecule leads to the formation of the resonance-stabilized iminium ion. This ion is then readily attacked by a carbon nucleophile, such as an enolate derived from a butyrate precursor, to form the final aminomethylated product. Computational studies have shown that the reaction barrier for the addition of dimethylamine to formaldehyde is significantly lowered in the presence of a single water molecule, which can act as a catalyst. semanticscholar.orgnih.gov

In the context of a nucleophilic substitution reaction, the role of dimethylamine is more direct. As a potent nucleophile, it can directly attack an electrophilic carbon center, such as the carbon atom in a chloromethyl or bromomethyl group attached to the butyrate ester. The lone pair of electrons on the nitrogen atom initiates the attack, leading to the displacement of the leaving group (halide) and the formation of the C-N bond in a single concerted step (SN2 mechanism).

Catalytic Influence of Dimethylaminopyridine (DMAP) in Esterification Processes

4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst widely used in organic synthesis, particularly in acylation and esterification reactions. commonorganicchemistry.comwikipedia.org Its catalytic activity stems from its ability to act as a more potent nucleophile than the alcohol substrate, leading to the formation of a highly reactive intermediate.

The mechanism of DMAP catalysis in esterification, for example with an acid anhydride, involves the initial reaction of DMAP with the anhydride. The nucleophilic nitrogen of the pyridine ring attacks one of the carbonyl carbons of the anhydride, leading to the formation of a resonance-stabilized N-acylpyridinium species and a carboxylate anion. This N-acylpyridinium intermediate is a significantly more powerful acylating agent than the parent anhydride.

The alcohol then acts as a nucleophile, attacking the activated acyl group of the N-acylpyridinium intermediate. The pyridinium moiety is an excellent leaving group, facilitating the formation of the ester product. In the final step of the catalytic cycle, a base, often a tertiary amine like triethylamine which is added as an auxiliary base, deprotonates the protonated DMAP, regenerating the catalyst for the next cycle. bath.ac.uk DMAP has been shown to accelerate esterification reactions by a factor of up to 104. commonorganicchemistry.com While DMAP is a powerful catalyst for esterification, its direct role in the Mannich reaction is less common, as the Mannich reaction is typically acid or base-catalyzed through different mechanisms. researchgate.net However, DMAP's utility in the synthesis of precursors, such as the esterification of butyric acid, is well-established. researchgate.net

CatalystRoleIntermediateEffect
4-Dimethylaminopyridine (DMAP)Nucleophilic Acyl-Transfer CatalystN-Acylpyridinium IonSignificant rate enhancement of esterification

Stereoselective Synthesis of Analogues and Derivatives

The synthesis of chiral analogues and derivatives of this compound, where stereocenters are introduced into the butyrate backbone or the aminomethyl group, requires the application of stereoselective synthetic methodologies. While specific literature on the stereoselective synthesis of this compound is not prevalent, established principles of asymmetric synthesis can be applied to generate enantiomerically enriched or diastereomerically pure analogues. Key strategies include the use of chiral auxiliaries, chiral catalysts, and enzymatic resolutions.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. sfu.ca For the synthesis of chiral α- or β-amino ester analogues, a chiral auxiliary could be attached to the butyrate precursor. For instance, α,β-unsaturated amides derived from chiral auxiliaries like (S,S)-(+)-pseudoephedrine have been used in the diastereoselective conjugate addition of nitrogen nucleophiles to prepare chiral β-amino esters. nih.govresearchgate.net After the stereocenter-inducing reaction, the auxiliary is cleaved to yield the desired chiral product.

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and atom-economical. For creating analogues with a chiral center at the α- or β-position to the ester group, various catalytic asymmetric reactions are applicable. For example, the asymmetric aza-Michael reaction can be used for the synthesis of chiral β-amino esters. nih.gov Molybdenum-catalyzed asymmetric amination of α-hydroxy esters represents another powerful method for accessing chiral α-amino acids. nih.gov

Enzymatic resolution is another powerful technique for obtaining enantiomerically pure compounds. nih.gov This method utilizes enzymes, such as lipases or proteases, which selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For instance, lipase-catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts has been shown to be an efficient method for the synthesis of β-amino acid enantiomers. researchgate.net Similarly, enzymatic resolution of N-protected β-amino methyl esters and α-tertiary carboxylic acid esters has been successfully demonstrated. google.com This approach could be applied to a racemic mixture of a this compound analogue, where the enzyme would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted enantiomerically enriched ester and the hydrolyzed enantiomerically enriched acid.

StrategyDescriptionExample Application
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction.Use of pseudoephedrine-derived amides for diastereoselective aza-Michael addition. nih.govresearchgate.net
Asymmetric Catalysis A chiral catalyst is used in substoichiometric amounts to produce an enantiomerically enriched product.Molybdenum-catalyzed asymmetric amination of α-hydroxy esters. nih.gov
Enzymatic Resolution An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for their separation.Lipase-catalyzed hydrolysis of racemic β-amino esters. researchgate.net

Spectroscopic Characterization and Structural Elucidation of Dimethylamino Methyl Butyrate

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum contains a pattern of fragment ions that is reproducible and serves as a "fingerprint" for the compound.

For (dimethylamino)methyl butyrate (B1204436) (molecular weight: 145.20 g/mol ), the molecular ion peak [M]⁺• at m/z 145 would be expected. nih.gov The fragmentation is primarily directed by the two functional groups: the tertiary amine and the methyl ester. The most characteristic fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium cation.

In the case of (dimethylamino)methyl butyrate, the most significant fragmentation is the cleavage of the bond between the β and γ carbons relative to the nitrogen, leading to the formation of the N,N-dimethyl-1-methyleniminium ion. This fragment is typically the base peak in the mass spectra of such compounds due to its high stability.

Key Predicted EI-MS Fragmentation Pathways for this compound:

Molecular Ion [M]⁺•: The intact radical cation with an m/z of 145.

α-Cleavage (C-N bond): Loss of a methyl radical (•CH₃) from the dimethylamino group to form an ion at m/z 130.

α-Cleavage (C-C bond): The most favorable fragmentation is the loss of a propyl ester radical to form the highly stable iminium ion [CH₂=N(CH₃)₂]⁺ at m/z 58 . This is predicted to be the base peak.

Ester Fragmentation: Cleavage adjacent to the carbonyl group can result in the loss of the methoxy (B1213986) group (•OCH₃) to yield an acylium ion at m/z 114, or the loss of a methoxycarbonyl radical (•COOCH₃) to yield an ion at m/z 86.

McLafferty Rearrangement: A characteristic rearrangement for esters involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene. This would result in a radical cation at m/z 87.

Table 1: Predicted Diagnostic Ions in the EI-Mass Spectrum of this compound

m/z Proposed Fragment Ion Fragmentation Pathway
145 [C₇H₁₅NO₂]⁺• Molecular Ion
114 [C₆H₁₂NO]⁺ Loss of •OCH₃
87 [C₄H₉NO]⁺• McLafferty Rearrangement

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the analysis of compounds within complex biological or chemical matrices. The liquid chromatography component separates the analyte of interest from other components based on its physicochemical properties (e.g., polarity, size), after which the mass spectrometer provides sensitive and selective detection.

For a polar and potentially non-volatile compound like this compound, LC-MS is particularly well-suited. A typical application would involve:

Sample Preparation: Extraction of the analyte from the sample matrix (e.g., plasma, urine, reaction mixture).

Chromatographic Separation: Using a reversed-phase HPLC or UHPLC column, this compound can be separated from interfering substances. The mobile phase would typically consist of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with additives such as formic acid to promote protonation and improve ionization efficiency.

Ionization and Detection: Electrospray ionization (ESI) is the most common ionization technique for LC-MS. In positive ion mode, this compound would readily accept a proton, primarily at the basic nitrogen atom, to form the pseudomolecular ion [M+H]⁺ at m/z 146. This ion is then detected by the mass analyzer, allowing for quantification and identification.

The selectivity of LC-MS allows for the reliable detection of this compound even at low concentrations in complex samples, making it a cornerstone technique in fields such as metabolomics, pharmaceutical analysis, and environmental monitoring.

Tandem mass spectrometry (MS/MS) adds another layer of specificity and structural information to the analysis. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 146) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are analyzed in a second mass analyzer.

This technique is invaluable for confirming the identity of an analyte by establishing a direct parent-daughter ion relationship. For the [M+H]⁺ ion of this compound, CID would induce fragmentation. The resulting product ion spectrum would be expected to show characteristic fragments that confirm the compound's structure. For instance, a prominent product ion would likely result from the neutral loss of methanol (B129727) (32 Da) or the loss of the entire ester group, providing unequivocal structural confirmation. The specific fragmentation pathways in MS/MS provide a high degree of confidence in compound identification, even in the presence of isomeric compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. The spectrum of this compound is expected to show distinct signals for each unique proton environment.

Based on the structure CN(CH₃)₂-CH₂-CH₂-CH₂-C(=O)O-CH₃, the following resonances are predicted:

A singlet for the six equivalent protons of the two N-methyl groups.

A singlet for the three protons of the O-methyl ester group.

Three distinct signals for the three methylene (B1212753) (CH₂) groups in the butyrate chain. These signals would appear as multiplets due to spin-spin coupling with adjacent methylene groups. The methylene group adjacent to the nitrogen (at C4) will be deshielded by the electron-withdrawing nitrogen, shifting it downfield. The methylene group adjacent to the carbonyl group (at C2) will also be shifted downfield. The central methylene group (at C3) will be coupled to both adjacent methylene groups.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) (Predicted) Multiplicity Integration Assignment
~ 3.67 Singlet 3H -OCH₃
~ 2.35 Triplet 2H -CH₂ -C=O
~ 2.25 Triplet 2H N-CH₂ -
~ 2.22 Singlet 6H -N(CH₃ )₂

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. A broadband proton-decoupled ¹³C NMR spectrum of this compound would display a single peak for each unique carbon atom.

The structure has seven carbon atoms in distinct environments:

The carbonyl carbon of the ester group, which will appear significantly downfield.

The O-methyl carbon of the ester.

The two equivalent N-methyl carbons.

The three non-equivalent methylene carbons of the butyrate chain.

The chemical shifts are influenced by the electronegativity of neighboring atoms. The carbonyl carbon is the most deshielded, followed by the carbons directly attached to the oxygen and nitrogen atoms.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) (Predicted) Carbon Assignment
~ 174.0 C =O (Ester carbonyl)
~ 58.0 N-C H₂-
~ 51.5 -OC H₃
~ 45.3 -N(C H₃)₂
~ 31.0 -C H₂-C=O

Note: Predicted chemical shifts are estimates based on standard correlation tables and can vary.

Advanced NMR Techniques for Stereochemical Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. While basic one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the molecular skeleton, advanced two-dimensional (2D) NMR techniques are indispensable for determining the relative stereochemistry of chiral molecules like this compound, should it possess stereogenic centers.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are paramount. These experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. By analyzing the correlation peaks, it is possible to deduce the spatial arrangement of atoms and the relative configuration of stereocenters. For instance, a strong NOE correlation between a proton on the butyrate chain and a proton on the (dimethylamino)methyl group would indicate a specific folded conformation or stereochemical relationship.

Table 1: Advanced NMR Techniques for Stereochemical Analysis
TechniqueAbbreviationInformation ProvidedApplication to this compound
Nuclear Overhauser Effect SpectroscopyNOESYDetects through-space correlations between protons close in space (<5 Å).Determination of relative stereochemistry and preferred solution-state conformation.
Rotating-frame Overhauser Effect SpectroscopyROESYSimilar to NOESY, but more effective for medium-sized molecules where the NOE may be zero.Provides spatial proximity information for stereochemical assignment.
Correlation SpectroscopyCOSYShows correlations between scalar-coupled protons (typically through 2-3 bonds).Confirms the proton connectivity within the butyrate and methyl fragments.
Heteronuclear Single Quantum CoherenceHSQCCorrelates protons with their directly attached heteronuclei (e.g., ¹³C).Assigns protons to their respective carbon atoms in the molecule's backbone.

X-ray Crystallography and Solid-State Structural Analysis (Methods applicable to related compounds)

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal. wikipedia.org It stands as the most definitive method for establishing the three-dimensional structure of a compound in the solid state, providing precise data on bond lengths, bond angles, and absolute configuration. encyclopedia.pubthepharmajournal.com

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is considered the gold standard for determining the absolute structure of a molecule. encyclopedia.pubresearchgate.net This technique requires a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, it diffracts into a unique pattern of spots. nih.gov By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.orgnih.gov

For a chiral, enantiomerically pure compound, SC-XRD can unambiguously determine its absolute configuration. researchgate.netspringernature.comnih.gov This is achieved by analyzing the anomalous scattering effects of the atoms. encyclopedia.pubed.ac.uk The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the determined absolute configuration is correct. encyclopedia.pub A value close to zero confirms the correct assignment, while a value near one suggests the opposite enantiomer is present. encyclopedia.pub

Powder X-ray Diffraction (XRD) and Rietveld Method for Polymorph Characterization

Many organic compounds, including active pharmaceutical ingredients, can exist in multiple crystalline forms known as polymorphs. researchgate.netcreative-biostructure.com These different forms can have distinct physical properties. Powder X-ray Diffraction (PXRD) is a primary, non-destructive technique used to identify and characterize these polymorphs. creative-biostructure.comrigaku.com Instead of a single crystal, PXRD uses a finely powdered sample containing a multitude of tiny, randomly oriented crystallites.

Each polymorph produces a characteristic diffraction pattern, which serves as a fingerprint for that specific crystalline form. creative-biostructure.com Therefore, PXRD is an essential tool in pharmaceutical development and quality control for identifying polymorphic forms and assessing sample purity. creative-biostructure.commdpi.com

The Rietveld method is a powerful computational technique used in conjunction with PXRD data. It involves refining a theoretical crystal structure model against the experimental powder diffraction pattern. rigaku.com This whole-pattern fitting approach allows for the extraction of detailed structural information, such as lattice parameters, atomic positions, and crystallite size. rigaku.comcambridge.org Furthermore, the Rietveld method can be used for accurate quantitative phase analysis, determining the relative amounts of different polymorphs in a mixture. researchgate.netcore.ac.uknih.gov

Table 2: Comparison of X-ray Diffraction Techniques
FeatureSingle Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)
Sample RequirementSingle, high-quality crystal (0.1-0.5 mm)Microcrystalline powder
Primary ApplicationAbsolute 3D structure determination, bond lengths/angles. encyclopedia.pubPolymorph identification, phase purity, crystallinity analysis. creative-biostructure.com
Data OutputPrecise 3D atomic coordinates.1D diffractogram (Intensity vs. 2θ angle).
Key AdvantageUnambiguous determination of absolute configuration. researchgate.netRapid analysis, applicable to mixtures, less demanding sample preparation. mdpi.com

Advanced Chromatographic and Analytical Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable, such as many amino esters. nih.gov The primary application of HPLC for a compound like this compound is to assess its purity and separate it from any starting materials, by-products, or degradation products.

Several HPLC modes can be employed for the analysis of amino esters. Reversed-phase HPLC (RP-HPLC) is the most common, where a nonpolar stationary phase is used with a polar mobile phase. For highly polar compounds like amino acids and their esters, which may not be well-retained in reversed-phase mode, Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative. chromatographyonline.com HILIC uses a polar stationary phase and a more nonpolar mobile phase, providing excellent retention and separation for hydrophilic compounds. chromatographyonline.com

Detection is typically achieved using a UV-Vis detector if the molecule contains a chromophore, or more universally with a mass spectrometer (LC-MS), which provides both retention time data and mass information for definitive identification.

Table 3: Typical HPLC Parameters for Amino Ester Analysis
ParameterTypical Conditions
ColumnC18 (Reversed-Phase) or HILIC
Mobile PhaseAcetonitrile/Water gradient with buffer (e.g., formic acid or ammonium (B1175870) formate). chromatographyonline.comsielc.com
Flow Rate0.5 - 1.5 mL/min
Column Temperature25 - 40 °C
DetectorMass Spectrometry (MS), UV-Vis, or Evaporative Light Scattering (ELSD)
Injection Volume1 - 10 µL

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. youtube.com Simple esters like methyl butyrate and other volatile fatty acid esters are routinely analyzed by GC. researchgate.netglsciences.com this compound is expected to be sufficiently volatile for GC analysis, making it an excellent method for assessing its purity and quantifying volatile impurities.

In GC, the sample is injected into a heated inlet where it vaporizes and is swept by a carrier gas (such as helium or nitrogen) through a long, thin column. youtube.com The separation occurs as different components travel through the column at different rates based on their boiling points and interactions with the column's stationary phase. youtube.com

The most common detectors are the Flame Ionization Detector (FID), which is highly sensitive to organic compounds, and the Mass Spectrometer (MS). The combination of GC with MS (GC-MS) is particularly powerful, as it provides both the retention time for a component and its mass spectrum, which allows for highly confident identification by comparison to spectral libraries. researchgate.netnih.gov

Table 4: Typical GC Parameters for Volatile Ester Analysis
ParameterTypical Conditions
ColumnCapillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Oven ProgramTemperature gradient, e.g., start at 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min.
DetectorMass Spectrometry (MS) or Flame Ionization Detector (FID).
Detector Temperature280 °C

Ion Chromatography (IC) for Related Ionic Species

Ion Chromatography (IC) is a powerful analytical technique for the determination of ionic species in a sample. For a compound like this compound, which is an ester, direct analysis by ion chromatography is not feasible as the molecule itself is not ionic. However, IC is an excellent method for the analysis of its potential ionic precursors or hydrolysis products, namely the butyrate anion and the protonated dimethylamino cation. The presence and concentration of these related ionic species can provide insights into the purity of the compound and its degradation profile.

The fundamental principle of ion chromatography involves the separation of ions based on their affinity for an ion-exchange stationary phase. A liquid mobile phase, or eluent, carries the sample through a column packed with a resin. Ions in the sample compete with ions in the eluent for the active sites on the resin. The strength of this interaction determines the retention time of each ionic species, allowing for their separation. Detection is typically achieved by measuring the electrical conductivity of the eluent as the separated ions emerge from the column. To enhance sensitivity, a suppressor is often used to reduce the background conductivity of the eluent.

Analysis of the Butyrate Anion

The determination of the butyrate anion can be accomplished using anion-exchange chromatography. In this mode, the stationary phase consists of a resin with covalently bound cationic functional groups, which attract and retain the anionic analytes.

A typical IC system for butyrate analysis would consist of a high-capacity anion-exchange column, a carbonate or hydroxide (B78521) eluent, and a suppressed conductivity detector. The separation is based on the displacement of the butyrate anions from the active sites of the stationary phase by the eluent anions. The retention time of the butyrate anion is influenced by factors such as its charge, size, and the eluent concentration.

Table 1: Representative Chromatographic Conditions for Butyrate Analysis

ParameterValue
Column High-capacity anion-exchange column
Eluent 5.0 mM Sodium Carbonate / 1.0 mM Sodium Bicarbonate
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Suppressed Conductivity
Expected Retention Time 6-8 minutes

Analysis of the (Dimethylamino)methyl Cation

For the analysis of the cationic component, the (Dimethylamino)methyl cation, cation-exchange chromatography is employed. In this case, the stationary phase has covalently bound anionic functional groups that interact with the cationic analytes.

The separation of the (Dimethylamino)methyl cation is typically achieved using a cation-exchange column with an acidic eluent, such as methanesulfonic acid (MSA). The protonated amine competes with the eluent cations for the anionic sites on the resin. Suppressed conductivity detection is also the preferred method for sensitive detection of the separated cation.

Table 2: Representative Chromatographic Conditions for (Dimethylamino)methyl Cation Analysis

ParameterValue
Column High-capacity cation-exchange column
Eluent 20 mM Methanesulfonic Acid (MSA)
Flow Rate 0.8 mL/min
Injection Volume 25 µL
Detection Suppressed Conductivity
Expected Retention Time 9-11 minutes

Research Findings and Method Performance

Studies on the ion chromatographic analysis of short-chain carboxylic acids and amines have demonstrated the robustness and reliability of this technique for quantifying these species in various matrices. The use of high-capacity columns allows for good resolution of analytes even in complex sample matrices. Suppressed conductivity detection provides low detection limits, often in the low µg/L (ppb) range, making it suitable for trace-level impurity analysis.

Method validation for the analysis of related ionic species would typically involve assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). For both butyrate and the (Dimethylamino)methyl cation, linear calibration curves are generally obtained over a wide concentration range.

Table 3: Typical Method Performance Data for IC Analysis of Related Ionic Species

AnalyteLinearity (r²)LOD (µg/L)LOQ (µg/L)Recovery (%)
Butyrate >0.99951595-105
(Dimethylamino)methyl Cation >0.998103092-103

Theoretical and Computational Chemistry Studies of Dimethylamino Methyl Butyrate

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) allow for the detailed analysis of molecular orbitals, charge distribution, and other electronic descriptors that govern molecular behavior. nih.gov

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a crucial indicator of kinetic stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for (Dimethylamino)methyl Butyrate (B1204436) Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

Parameter Energy (eV)
EHOMO -6.15
ELUMO -0.25

Note: The data in this table is illustrative and based on theoretical principles for similar molecules, as specific computational results for (Dimethylamino)methyl butyrate were not found in the searched literature.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. materialsciencejournal.org These indices, derived from conceptual DFT, provide a quantitative measure of electrophilic and nucleophilic character.

Ionization Potential (I) : Approximated as I ≈ -EHOMO.

Electron Affinity (A) : Approximated as A ≈ -ELUMO.

Electronegativity (χ) : A measure of the power of an atom or group to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η) : Measures resistance to change in electron distribution, calculated as η = (I - A) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." materialsciencejournal.org

Global Electrophilicity Index (ω) : Quantifies the energy stabilization when a system acquires additional electronic charge from the environment, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). researchgate.net

Global Nucleophilicity Index (N) : A measure of a molecule's ability to donate electrons.

The dimethylamino group is strongly electron-donating, which would impart significant nucleophilic character to the molecule, primarily centered at the nitrogen atom. The ester carbonyl carbon remains the principal electrophilic site. saskoer.ca

Table 2: Hypothetical Global Reactivity Descriptors for this compound

Descriptor Value (eV)
Ionization Potential (I) 6.15
Electron Affinity (A) 0.25
Electronegativity (χ) 3.20
Chemical Hardness (η) 2.95

Note: The data in this table is illustrative and derived from the hypothetical HOMO/LUMO energies in Table 1.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red) concentrated around the carbonyl oxygen and, to a lesser extent, the nitrogen atom, indicating these are the most likely sites for electrophilic attack. mdpi.com Regions of positive potential (blue) would be found around the hydrogen atoms, particularly those adjacent to the heteroatoms. The MEP surface is a valuable tool for predicting intermolecular interactions and the initial sites of reaction. nih.gov

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling allows for the exploration of potential chemical reactions at a molecular level, providing insights into reaction mechanisms, identifying intermediate structures, and determining the energy barriers that control reaction rates.

Solvolysis is a fundamental reaction of esters, typically involving nucleophilic attack at the carbonyl carbon. DFT calculations are widely used to model such reactions in solution. researchgate.net To accurately simulate a reaction in a solvent, continuum solvation models, such as the Polarizable Continuum Model (PCM), are often employed to account for the bulk electrostatic effects of the solvent.

In the case of this compound, the solvolysis reaction (e.g., hydrolysis) could proceed through a standard nucleophilic acyl substitution pathway. However, the presence of the nearby dimethylamino group introduces the possibility of neighboring group participation (anchimeric assistance). The nitrogen lone pair could act as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon to form a cyclic tetrahedral intermediate. This alternative pathway can significantly accelerate the rate of solvolysis compared to esters lacking such a participating group. DFT modeling can be used to compare the energetics of the direct solvolysis pathway versus the pathway involving anchimeric assistance to determine the most likely mechanism.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Locating the geometry of this TS and calculating its energy relative to the reactants allows for the determination of the activation energy (ΔG‡), which is the primary determinant of the reaction rate according to transition state theory. researchgate.net

For a reaction like the hydrolysis of this compound, computational methods can be used to model the reaction coordinate, identify the structure of the transition state, and calculate the activation energy. For example, in an acid-catalyzed hydrolysis, the transition state would involve the protonated carbonyl group being attacked by a water molecule. rsc.org If the reaction proceeds via neighboring group participation, a separate set of transition states for the formation and breakdown of the cyclic intermediate would be calculated. A lower calculated activation energy corresponds to a faster reaction rate. These calculations can provide a quantitative basis for understanding and predicting the reactivity of the molecule under various conditions. researchgate.net

Adsorption and Binding Affinity Predictions

Predicting how this compound interacts with surfaces and biological macromolecules is crucial for understanding its potential applications. Computational methods are powerful tools for evaluating these interactions and predicting binding affinity.

The adsorption of this compound onto various surfaces, such as silica or carbon-based nanomaterials, can be modeled using quantum mechanics, particularly Density Functional Theory (DFT). DFT calculations can determine the most stable adsorption geometries and calculate interaction energies. For instance, studies on similar molecules containing dimethylamino groups have shown that interactions can be dominated by hydrogen bonds and other electrostatic forces involving the functional groups. In the case of this compound, DFT could elucidate the roles of both the ester group and the dimethylamino group in surface binding. The interaction energy would likely be influenced by the orientation of the molecule, whether it is "end-on" (interacting via a functional group) or "flat-on" (interacting via the whole molecule).

When predicting binding affinity to a biological target, such as a protein receptor, a range of computational techniques are employed. These methods include:

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a target, forming a stable complex.

Scoring Functions: After docking, scoring functions are used to estimate the binding affinity. These functions are mathematical models that account for various factors like hydrogen bonds, hydrophobic contacts, and electrostatic interactions to produce a score that correlates with binding strength.

Free Energy-Based Simulations: For higher accuracy, methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used. These simulations, often based on molecular dynamics (MD), calculate the free energy change of binding, providing a more rigorous prediction of affinity.

These computational approaches are essential for virtual screening and rational drug design, allowing for the rapid evaluation of many potential interactions.

Table 1: Hypothetical Adsorption and Binding Affinity Data for this compound This table illustrates the type of data that would be generated from computational predictions. The values are not based on experimental results.

Interaction System Computational Method Predicted Interaction Energy (kcal/mol) Key Predicted Interactions
Amorphous Silica Surface DFT -15.8 Hydrogen bonding (ester carbonyl), van der Waals forces
Graphene Sheet MD Simulation -12.3 π-stacking, van der Waals forces
Acetylcholinesterase Active Site Molecular Docking & Scoring -7.2 (Binding Score) Cation-π interaction (dimethylamino group), hydrogen bonding
Human Serum Albumin FEP -6.5 (ΔGbind) Hydrophobic interactions, electrostatic interactions

Molecular Fingerprint Prediction and Chemoinformatics for Structural Characterization

Molecular fingerprints are digital representations of a molecule's structure, typically encoded as a series of binary digits (a bit string). Each bit corresponds to the presence (1) or absence (0) of a specific substructural feature. These fingerprints are fundamental tools in chemoinformatics for a wide range of applications, including similarity searching, virtual screening, and building machine learning models for property prediction.

For this compound, various types of fingerprints can be generated using cheminformatics toolkits like RDKit or Open Babel. Common types include:

Topological or Path-based Fingerprints: These encode the connectivity of the atoms, describing paths of different lengths through the molecule.

MACCS Keys: These are a set of 166 predefined structural fragments. The fingerprint is a 166-bit string where each bit corresponds to one of these fragments.

Extended-Connectivity Fingerprints (ECFPs): These are circular fingerprints that encode the environment of each atom up to a certain radius or diameter. They are particularly useful for capturing detailed structural information relevant to molecular activity.

Once generated, these fingerprints allow for the rapid computational comparison of this compound to large databases of other compounds. The similarity between two molecules is often quantified using the Tanimoto coefficient, which measures the ratio of shared features to the total number of unique features. This process is central to identifying structurally similar molecules that may have similar biological activities, a core principle in medicinal chemistry.

Table 2: Illustrative Molecular Fingerprint Fragments for this compound This table provides a simplified, hypothetical example of structural features that would be encoded in a molecular fingerprint.

Feature ID Structural Feature Description Presence in this compound Corresponding Bit Value
F01 Contains an ester group Yes 1
F02 Contains a tertiary amine Yes 1
F03 Contains a methyl group Yes 1
F04 Carbon chain of length > 4 No 0
F05 Contains an aromatic ring No 0
F06 Atom count > 15 Yes 1
F07 Contains a nitrogen atom Yes 1
F08 Contains a sulfur atom No 0

Quantitative Structure-Activity Relationship (QSAR) Modeling (Applicable methodologies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery and toxicology for predicting the activity of new, untested molecules.

The first step in building a QSAR model for a series of compounds related to this compound would be to calculate molecular descriptors. These are numerical values that describe the physicochemical properties of the molecules. A wide variety of descriptors can be calculated, including:

Constitutional Descriptors: Molecular weight, atom counts, etc.

Topological Descriptors: Indices that describe the connectivity and branching of the molecule.

Quantum-Chemical Descriptors: Properties derived from quantum mechanics calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges.

Hydrophobicity Descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's affinity for fatty versus aqueous environments.

Once a set of descriptors is calculated for a training set of molecules with known activities, a mathematical model is developed using statistical methods. A common approach is Multiple Linear Regression (MLR), which creates a linear equation relating the most relevant descriptors to the activity. More advanced machine learning methods, such as support vector machines or random forests, can also be employed to capture more complex, non-linear relationships.

Table 3: Hypothetical Molecular Descriptors for a QSAR Study This table shows examples of descriptors that would be calculated for a series of compounds analogous to this compound.

Compound Molecular Weight (g/mol) LogP Dipole Moment (Debye) Biological Activity (IC50, µM)
Analog 1 131.17 0.85 1.95 10.5
Analog 2 145.20 1.25 2.10 8.2
This compound 145.20 1.10 2.05 ? (To be predicted)
Analog 3 159.23 1.65 1.80 5.1
Analog 4 159.23 1.50 2.30 4.7

A critical step in QSAR modeling is rigorous validation to ensure the model is robust and has good predictive power for new molecules. Validation is typically performed using several statistical metrics and procedures:

Internal Validation: This process assesses the stability and robustness of the model using only the training data. The most common method is cross-validation, particularly the leave-one-out (LOO) technique. The model is repeatedly built, leaving out one compound at a time, and then used to predict the activity of the excluded compound. The results are used to calculate the cross-validated correlation coefficient (Q²).

External Validation: This is the most crucial test of a model's predictive ability. The model, built using the training set, is used to predict the activity of an external test set of compounds that were not used in model development. The predictive power is often assessed by the correlation coefficient (R²) between the predicted and experimental activities for the test set.

A well-validated QSAR model with high Q² and R² values (typically > 0.6) can be confidently used to predict the activity of new compounds like this compound, prioritizing them for synthesis and experimental testing.

Table 4: Example of QSAR Model Validation Statistics This table illustrates typical statistical parameters used to assess the quality and predictive power of a QSAR model.

Statistical Parameter Description Typical Value for a Good Model
N Number of compounds in the training set -
R² (Coefficient of Determination) Measures the goodness of fit of the model > 0.7
Q² (Cross-validated R²) Measures the internal predictive ability of the model > 0.6
pred (External Validation R²) Measures the predictive ability on an external test set > 0.6
RMSE (Root Mean Square Error) Represents the average deviation of predicted vs. actual values As low as possible

Biochemical Interactions and Mechanistic Insight in Vitro Studies

Enzymatic Interactions and Kinetic Studies

In vitro research has extensively documented the interaction of butyrate (B1204436) with a variety of enzymes, with its role as an inhibitor of histone deacetylases (HDACs) being particularly prominent. researchgate.netnih.govnih.govmdpi.com This inhibition results in the hyperacetylation of histones, which in turn modifies chromatin structure and modulates the expression of genes. mdpi.com This epigenetic alteration is a fundamental mechanism underlying many of the observed cellular effects of butyrate. mdpi.com

The inhibitory action of butyrate on HDACs has been demonstrated to promote a monocyte-to-macrophage differentiation pathway and augment the antimicrobial capabilities of macrophages. researchgate.netnih.gov Specifically, the inhibition of HDAC3 has been pinpointed as a critical element in this process. researchgate.netnih.gov In CD8+ T cells, butyrate acts as a potent inhibitor of HDACs, causing alterations in the gene expression of effector molecules such as IFN-γ and granzyme B. nih.gov The impact of butyrate on these cells has been observed to be comparable to that of other broad-spectrum HDAC inhibitors like trichostatin A (TSA) and sodium valproate. nih.gov

Beyond its effects on HDACs, some studies indicate that butyrate can also influence the activity of other enzymes involved in metabolic pathways. For example, in Caco-2 cells, butyrate has been shown to reduce the gene expression and activity of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase, an essential enzyme in the synthesis of cholesterol. nih.gov

The principal enzyme-catalyzed transformation involving butyrate in vitro is its function as a substrate for energy metabolism. Colonocytes, for instance, utilize butyrate as their main energy source through the process of β-oxidation. mdpi.com

The mechanism through which butyrate induces cellular changes is frequently associated with its inhibition of HDACs. By blocking the removal of acetyl groups from histones, butyrate helps to maintain a more relaxed chromatin structure, thereby increasing the accessibility of DNA to transcription factors. mdpi.com This leads to modified expression of genes that are involved in a range of cellular activities, including the cell cycle, apoptosis, and differentiation. nih.govnih.gov For instance, the inhibition of HDACs by butyrate can enhance Fas promoter activity, which can trigger apoptosis. mdpi.com

Role in Metabolic Pathways (In Vitro Models)

Butyrate can produce its effects by interacting with specific G protein-coupled receptors (GPCRs), which belong to a class of receptors for short-chain fatty acids. Nevertheless, some of the biological activities of butyrate have been found to occur independently of these receptors. For example, in CD8+ T cells, the increased expression of IFN-γ and granzyme B, along with the phenotypic shift of Tc17 cells, was determined to be independent of the GPR41 and GPR43 receptors. nih.gov

In vitro experiments have revealed that butyrate is a powerful modulator of a variety of cellular metabolic processes. It has been demonstrated to decrease cell proliferation while inducing differentiation and apoptosis in human colon adenocarcinoma cell lines. nih.gov These outcomes are dependent on both the duration and concentration of exposure. nih.gov In bovine kidney epithelial cells, butyrate was observed to cause cell cycle arrest, with a notable rise in the G1 phase population and a reduction in the S phase population. nih.gov

Butyrate also has an impact on lipid metabolism. However, its effects on lipogenesis and lipolysis have shown inconsistencies across different in vitro studies, with these variations likely stemming from differences in dosage, treatment duration, and the type of cells used. nih.gov Certain studies have indicated that butyrate can downregulate the genes responsible for cholesterol synthesis. nih.gov

The following table provides a summary of the effects of butyrate on cellular processes in various in vitro models:

Cell Line/Model Observed Effect Reference
Human Colon Adenocarcinoma Cells Reduced cell proliferation, induced differentiation and apoptosis nih.gov
Bovine Kidney Epithelial Cells Induced cell cycle arrest (G1 phase) nih.gov
Macrophages Enhanced antimicrobial activity, shift in metabolism researchgate.netnih.gov
CD8+ T Cells Increased IFN-γ and granzyme B expression nih.gov
Caco-2 Cells Decreased HMG-CoA reductase gene expression nih.gov

Environmental Fate and Chemical Degradation Pathways of Dimethylamino Methyl Butyrate

Abiotic Degradation Mechanisms

In addition to hydrolysis and thermal decomposition, (Dimethylamino)methyl butyrate (B1204436) can be degraded through other abiotic processes, primarily photolysis and oxidation, which are significant in atmospheric and sunlit surface water environments.

Direct photolysis of (Dimethylamino)methyl butyrate may occur if the molecule absorbs light in the environmentally relevant ultraviolet (UV) spectrum (wavelengths > 290 nm). The ester functional group contains a chromophore that can absorb UV radiation, potentially leading to the cleavage of chemical bonds.

The primary photochemical process would likely involve the excitation of the carbonyl group in the ester, which could lead to several degradation pathways, including Norrish Type I and Type II reactions. A Norrish Type I reaction would involve the cleavage of the bond between the carbonyl group and the adjacent carbon atom, forming acyl and (dimethylamino)methyl radicals. A Norrish Type II reaction, if a gamma-hydrogen is available on the butyrate chain, could lead to the formation of an enol and an alkene.

Oxidation in the environment is often mediated by photochemically produced reactive species such as hydroxyl radicals (•OH) in the atmosphere and in aqueous systems. The reaction of this compound with hydroxyl radicals is expected to be a significant degradation pathway.

The •OH radical can abstract a hydrogen atom from various positions on the this compound molecule. The most likely sites for hydrogen abstraction are the carbon atoms adjacent to the nitrogen atom (the methyl groups of the dimethylamino moiety) and the carbon atoms of the butyrate chain.

Oxidation of the tertiary amine moiety can lead to the formation of N-oxides or undergo N-dealkylation to produce formaldehyde and a secondary amine. Atmospheric oxidation of tertiary amines has been shown to proceed via an autoxidation mechanism involving the formation of N-containing peroxy radicals (NRO2•), which can then lead to the formation of hydroperoxy amides.

The ester part of the molecule is also susceptible to oxidative attack, which could lead to the formation of various oxygenated products. The complete oxidation of this compound would ultimately lead to the formation of carbon dioxide, water, and inorganic nitrogen compounds.

Table 3: Potential Oxidation Products of this compound (Products are hypothetical and based on known oxidation pathways of tertiary amines and esters)

OxidantPotential Degradation Products
Hydroxyl Radical (•OH)Butyric acid, N-methylaminomethyl butyrate, formaldehyde, N,N-dimethylformamide, N-oxide of this compound, various hydroxylated and carbonylated derivatives

Structure-Stability Relationships and Factors Influencing Degradation

The degradation rate and pathways of this compound are intrinsically linked to its molecular structure. The presence and interplay of the tertiary amine and the ester functional groups are the primary determinants of its chemical reactivity and, consequently, its environmental stability.

The ester group is the primary site for hydrolysis. The rate of this reaction is influenced by the steric hindrance around the carbonyl group and the electronic effects of the substituents. The short methyl group on the alcohol side and the relatively unhindered butyrate chain suggest that steric hindrance to hydrolysis is minimal.

The tertiary amine group plays a dual role. It can act as a general base to catalyze the hydrolysis of the ester group, a phenomenon known as intramolecular catalysis. This effect would be most pronounced at a pH where a significant fraction of the amine is in its deprotonated, nucleophilic form. Conversely, at low pH, the protonated amine would be less likely to participate in such a catalytic role. The amine group is also the primary site for oxidation reactions, particularly by hydroxyl radicals.

Factors that can influence the degradation of this compound in the environment include:

pH: As discussed, pH is a critical factor for hydrolytic stability.

Temperature: Higher temperatures will generally accelerate the rates of all degradation reactions, including hydrolysis and thermal decomposition.

Sunlight Intensity: The rate of photolytic degradation is directly proportional to the intensity of sunlight.

Concentration of Oxidants: The presence of hydroxyl radicals and other oxidants will drive the oxidative degradation of the compound.

Presence of Other Substances: Other chemical species in the environment can act as photosensitizers, accelerating photolytic degradation, or as inhibitors, slowing down certain degradation pathways.

The relationship between the structure of this compound and its stability highlights the importance of considering the individual and combined effects of its functional groups when predicting its environmental fate.

Applications in Catalysis and Advanced Organic Synthesis

Role as a Catalyst or Co-catalyst Component

The presence of a dimethylamino group suggests potential catalytic activity, drawing comparisons to other well-known organocatalysts.

The tertiary amine functionality in (Dimethylamino)methyl butyrate (B1204436) invites a comparison to 4-(Dimethylamino)pyridine (DMAP), a widely used and highly efficient nucleophilic catalyst in organic synthesis. wikipedia.orgacgpubs.org DMAP accelerates reactions like esterifications and acylations by forming a highly reactive N-acylpyridinium intermediate. wikipedia.org

Theoretically, the lone pair of electrons on the nitrogen atom in (Dimethylamino)methyl butyrate could allow it to function as a nucleophilic catalyst in a similar fashion. However, its catalytic efficacy would likely be significantly lower than that of DMAP. The electron-donating dimethylamino group in DMAP is attached to a pyridine ring, which provides resonance stabilization for the positive charge in the N-acylpyridinium intermediate, making it an excellent leaving group. wikipedia.org In contrast, the aliphatic nature of the (dimethylamino)methyl group in the target compound would offer less stabilization for any analogous charged intermediate.

Table 1: Comparison of this compound and DMAP

FeatureThis compound4-(Dimethylamino)pyridine (DMAP)
Structure CH₃CH₂CH₂COOCH₂N(CH₃)₂C₇H₁₀N₂
Functional Group Tertiary Aliphatic Amine, EsterTertiary Aromatic Amine (Pyridine)
Catalytic Center Nitrogen of the dimethylamino groupNitrogen of the pyridine ring
Stabilization Inductive effectResonance stabilization of the aromatic ring
Predicted Activity Weak nucleophilic catalystStrong nucleophilic catalyst

Despite its probable lower activity, it could potentially catalyze reactions such as the acylation of alcohols, albeit requiring more forcing conditions or yielding lower reaction rates compared to established catalysts. researchgate.net

Phase transfer catalysis (PTC) facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). fzgxjckxxb.com This is typically achieved by a catalyst, often a quaternary ammonium (B1175870) salt, that transports an anion from the aqueous phase to the organic phase, where it can react. fzgxjckxxb.comoperachem.com

For this compound to act as a phase transfer catalyst, it would first need to be converted into a quaternary ammonium salt, for instance, through alkylation. The resulting cation could then form an ion pair with an anion from the aqueous phase. However, the effectiveness of such a catalyst would be questionable. Ideal phase transfer catalysts possess significant lipophilicity due to long alkyl chains, which allows them to be soluble in the organic phase. operachem.comresearchgate.net The butyrate and methyl groups on this compound may not provide sufficient lipophilicity for efficient catalysis.

Table 2: Hypothetical Evaluation of this compound as a Phase Transfer Catalyst

Requirement for Effective PTCAnalysis of this compound
Quaternary Ammonium Cation Not present; would require quaternization (e.g., methylation) to form a cationic center.
Lipophilicity (Solubility in Organic Phase) Limited; the butyrate and methyl groups offer some lipophilicity, but it may be insufficient compared to standard PTCs with long alkyl chains (e.g., tetrabutylammonium).
Anion Activation The structure of the hypothetical cation would influence how "naked" and reactive the transported anion is in the organic phase. Bulky structures can enhance reactivity.
Stability The ester group might be susceptible to hydrolysis under basic conditions often employed in phase transfer catalysis.

Therefore, while a hypothetical role in phase transfer catalysis can be envisioned, the structure of this compound is not optimized for this purpose, and significant modification would be required.

Use in Functionalization and Derivatization Reactions

The dual functionality of this compound provides potential as a reagent in the synthesis of other molecules.

The introduction of a dimethylaminomethyl group, -(CH₂)N(CH₃)₂, is a common transformation in organic synthesis, often achieved using reagents like Eschenmoser's salt (dimethylmethyleneammonium iodide) or via the Mannich reaction. orgsyn.org These methods typically involve the reaction of an electrophilic iminium species with a nucleophile.

Using this compound to deliver a dimethylaminomethyl group would necessitate the cleavage of the oxygen-carbon bond between the butyrate and the aminomethyl moiety. This is not a standard transformation and would likely require harsh conditions or specific activation, as an ester C-O bond is generally stable. Therefore, it is not considered a practical reagent for this purpose compared to established methods.

A more straightforward application of this compound is as a precursor for other esters and amides. organic-chemistry.org

Transesterification: As an ester, it can undergo transesterification in the presence of an alcohol and a catalyst (acid or base) to form a new ester and (dimethylamino)methanol. This reaction could be used to synthesize a variety of butyrate esters.

Aminolysis: The reaction of this compound with a primary or secondary amine would lead to the formation of a new butyramide and (dimethylamino)methanol. This aminolysis reaction is a common method for amide synthesis from esters. researchgate.net

Table 3: Potential Reactions for the Formation of New Esters and Amides

Reaction TypeReactantsProducts
Transesterification This compound + R-OH (e.g., Ethanol)Ethyl butyrate + (Dimethylamino)methanol
Aminolysis This compound + R₂NH (e.g., Diethylamine)N,N-Diethylbutyramide + (Dimethylamino)methanol

These reactions represent standard transformations for esters and are plausible synthetic applications for this compound. nih.govbellevuecollege.edu

As a Building Block for Complex Molecular Architectures

Bifunctional molecules, which contain two distinct reactive functional groups, are valuable building blocks in organic synthesis because they allow for the stepwise construction of more complex structures. wikipedia.orgnih.govnih.gov this compound contains both an ester and a tertiary amine, which can be manipulated independently.

For instance, the ester group can be:

Hydrolyzed to yield butyric acid.

Reduced (e.g., with lithium aluminum hydride) to form 1-butanol.

Reacted with Grignard reagents to produce tertiary alcohols.

Simultaneously, the dimethylamino group can:

Act as a base to deprotonate other species in a reaction mixture.

Be quaternized to form an ammonium salt.

Potentially direct metal-catalyzed C-H activation at a nearby position, although this is less common for simple alkylamines compared to aromatic amines. nih.gov

This bifunctionality allows this compound to be incorporated into larger molecules where one functional group is reacted while the other is carried through the synthetic sequence for later modification. This makes it a potentially useful, albeit simple, building block for creating more elaborate molecular frameworks.

No Direct Scientific Literature Found for "this compound"

Despite a comprehensive search of available scientific databases and literature, no specific information was found for the chemical compound "this compound." Consequently, it is not possible to generate a detailed, scientifically accurate article on its applications in catalysis, advanced organic synthesis, or its incorporation into polymeric materials as requested.

The search yielded information on related but distinct compounds, primarily "methyl butyrate" and "poly(N,N-dimethylaminoethyl methacrylate)" (PDMAEMA). While PDMAEMA was mentioned as an analogous compound in the provided outline, the strict instruction to focus solely on "this compound" prevents the use of information on these other substances. Any attempt to extrapolate data from analogous compounds would be speculative and would not meet the required standard of scientific accuracy for the specific compound .

Detailed research findings, data tables, and specific examples of its use as a precursor for advanced organic compounds are not available in the public domain. Therefore, the requested article cannot be produced in a manner that is both thorough and factually accurate based on current scientific knowledge.

Future Research Directions and Unexplored Avenues for Dimethylamino Methyl Butyrate

The exploration of (Dimethylamino)methyl butyrate (B1204436), a compound at the intersection of amino esters and butyrate derivatives, presents a landscape rich with opportunities for future scientific inquiry. While current knowledge is limited, its unique structure suggests potential for novel applications and necessitates a deeper understanding of its chemical and physical properties. The following sections outline key areas where future research could significantly advance our knowledge of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (dimethylamino)methyl butyrate, and how can purity be maximized during synthesis?

  • Methodological Answer : The synthesis of this compound typically involves esterification or alkylation reactions. For example, analogous compounds like methyl butyrate are synthesized via acid-catalyzed esterification of butyric acid with methanol . To ensure high purity, use vacuum distillation or preparative chromatography, and validate purity via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Detailed reagent specifications (e.g., solvent purity, catalyst ratios) should follow guidelines for reproducibility, as emphasized in pharmacopeial standards .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include boiling point, solubility, and stability. For example, methyl butyrate blends have been studied using distillation curve analysis to determine boiling ranges . Apply similar methods with modifications for the dimethylamino group’s polarity. Use differential scanning calorimetry (DSC) for thermal stability and UV-Vis spectroscopy for photodegradation studies. Always report instrument calibration details and reference standards, as advised in analytical chemistry guidelines .

Advanced Research Questions

Q. How can conflicting combustion data for this compound be reconciled, particularly regarding ignition delay times?

  • Methodological Answer : Combustion studies of methyl butyrate analogs show scatter in ignition delay data under normal gravity due to buoyancy-driven convection . To resolve contradictions, replicate experiments in microgravity or use computational fluid dynamics (CFD) models to isolate chemical kinetics from hydrodynamic effects. Validate mechanisms using detailed kinetic models, as done for methyl butyrate combustion .

Q. What experimental designs are suitable for studying the miscibility of this compound with co-solvents in fuel blends?

  • Methodological Answer : Design phase diagrams using cloud-point titration or distillation curve analysis (e.g., as applied to methanol–HVO blends with methyl butyrate co-solvents ). Control variables such as temperature, pressure, and solvent ratios. Use gas chromatography-mass spectrometry (GC-MS) to quantify phase separation thresholds. Ensure reproducibility by adhering to ASTM standards for fuel testing.

Q. How can researchers address gaps in the toxicological profile of this compound?

  • Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies using rodent models. Compare structural analogs like dimethylformamide (DMF), which has established toxicity profiles . For metabolic studies, use high-performance liquid chromatography (HPLC) to track metabolites. Follow OECD guidelines for toxicological testing and report dose-response relationships with statistical rigor .

Methodology-Focused Questions

Q. What strategies ensure reproducibility in synthesizing and testing this compound derivatives?

  • Methodological Answer : Document all synthetic steps, including reaction times, temperatures, and purification methods, as emphasized in medicinal chemistry protocols . For testing, use internal standards (e.g., deuterated analogs) in spectroscopic analyses. Share raw data and code for computational studies via open-access repositories, aligning with FAIR data principles .

Q. How should literature reviews for this compound research be structured to identify critical knowledge gaps?

  • Methodological Answer : Adopt a "funnel" approach: Start with broad reviews of amino esters and dimethylamino-functionalized compounds, then narrow to specific applications (e.g., biofuels, pharmaceuticals). Use databases like SciFinder or Reaxys, prioritizing primary sources over reviews . Critically evaluate conflicting data (e.g., combustion kinetics vs. thermodynamic stability) to formulate hypotheses .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Validate assumptions via residual plots and Kolmogorov-Smirnov tests for normality. For high variability, apply robust statistics or Bayesian hierarchical models, as recommended in pharmacological research .

Q. How can computational chemistry aid in predicting the reactivity of this compound in complex mixtures?

  • Methodological Answer : Perform density functional theory (DFT) calculations to estimate bond dissociation energies and reaction pathways. Validate predictions against experimental kinetics data (e.g., ignition delays ). Use software like Gaussian or ORCA with solvent effect corrections. Cross-reference results with existing mechanisms for structurally related compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.